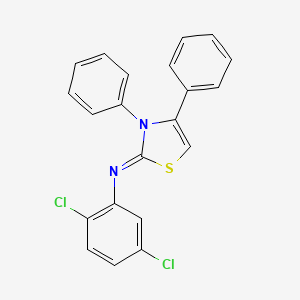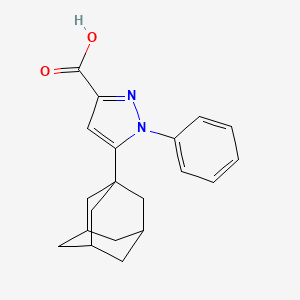
5-(1-adamantyl)-1-phenyl-1H-pyrazole-3-carboxylic acid
Overview
Description
5-(1-adamantyl)-1-phenyl-1H-pyrazole-3-carboxylic acid (APPA) is a chemical compound that has gained attention in the scientific community due to its potential use in various fields, including medicinal chemistry, pharmacology, and biochemistry. APPA is a pyrazole derivative, and its unique structure has led to extensive research on its synthesis, mechanism of action, and potential applications.
Mechanism of Action
The mechanism of action of 5-(1-adamantyl)-1-phenyl-1H-pyrazole-3-carboxylic acid is not fully understood, but it is believed to act on various signaling pathways in cells, including the NF-kB pathway and the PI3K/Akt pathway. 5-(1-adamantyl)-1-phenyl-1H-pyrazole-3-carboxylic acid has been shown to inhibit the activation of NF-kB, which is involved in inflammation and cancer progression. It also inhibits the PI3K/Akt pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects
5-(1-adamantyl)-1-phenyl-1H-pyrazole-3-carboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 5-(1-adamantyl)-1-phenyl-1H-pyrazole-3-carboxylic acid has been shown to improve glucose metabolism and reduce insulin resistance in diabetic mice.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(1-adamantyl)-1-phenyl-1H-pyrazole-3-carboxylic acid in lab experiments include its unique structure, which allows for the study of various biological activities. It is also relatively easy to synthesize, and its yield can be improved with optimization of the reaction conditions. However, the limitations of using 5-(1-adamantyl)-1-phenyl-1H-pyrazole-3-carboxylic acid in lab experiments include its potential toxicity, which can affect the results of the experiments. Additionally, the mechanism of action of 5-(1-adamantyl)-1-phenyl-1H-pyrazole-3-carboxylic acid is not fully understood, which can make it difficult to interpret the results of the experiments.
Future Directions
There are several future directions for the study of 5-(1-adamantyl)-1-phenyl-1H-pyrazole-3-carboxylic acid. One potential direction is the study of its potential use in the treatment of Alzheimer's disease. 5-(1-adamantyl)-1-phenyl-1H-pyrazole-3-carboxylic acid has been shown to reduce the production of amyloid-beta, which is involved in the development of Alzheimer's disease. Another potential direction is the study of its use in combination with other drugs for the treatment of cancer. Finally, the development of new synthetic methods for the production of 5-(1-adamantyl)-1-phenyl-1H-pyrazole-3-carboxylic acid could lead to improved yields and efficiency in the synthesis process.
Conclusion
In conclusion, 5-(1-adamantyl)-1-phenyl-1H-pyrazole-3-carboxylic acid is a chemical compound that has gained attention in the scientific community due to its potential use in various fields, including medicinal chemistry, pharmacology, and biochemistry. Its unique structure has led to extensive research on its synthesis, mechanism of action, and potential applications. 5-(1-adamantyl)-1-phenyl-1H-pyrazole-3-carboxylic acid has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties. While there are limitations to its use in lab experiments, the study of 5-(1-adamantyl)-1-phenyl-1H-pyrazole-3-carboxylic acid has the potential to lead to the development of new drugs for the treatment of various diseases.
Scientific Research Applications
5-(1-adamantyl)-1-phenyl-1H-pyrazole-3-carboxylic acid has been extensively studied for its potential use in medicinal chemistry and pharmacology. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties. 5-(1-adamantyl)-1-phenyl-1H-pyrazole-3-carboxylic acid has also been studied in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
properties
IUPAC Name |
5-(1-adamantyl)-1-phenylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c23-19(24)17-9-18(22(21-17)16-4-2-1-3-5-16)20-10-13-6-14(11-20)8-15(7-13)12-20/h1-5,9,13-15H,6-8,10-12H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWHHSARMITORD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4C5=CC=CC=C5)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001156892 | |
| Record name | 1-Phenyl-5-tricyclo[3.3.1.13,7]dec-1-yl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001156892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
309283-90-7 | |
| Record name | 1-Phenyl-5-tricyclo[3.3.1.13,7]dec-1-yl-1H-pyrazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=309283-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Phenyl-5-tricyclo[3.3.1.13,7]dec-1-yl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001156892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




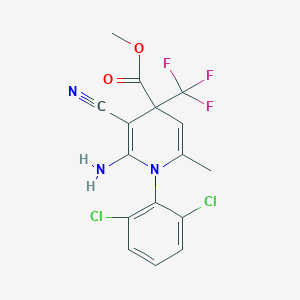
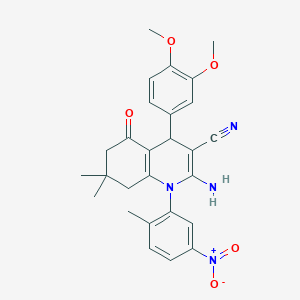
![2,5-dichloro-N-[4-(4-chlorophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B4290993.png)
![6-acetyl-5-(2-methoxyphenyl)-7-methyl-2-(3,4,5-trimethoxybenzylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B4291002.png)
![6-acetyl-2-(4-hydroxy-3-methoxybenzylidene)-5-(2-methoxyphenyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B4291009.png)
![2,3,4-tris(benzyloxy)-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B4291015.png)
![6-acetyl-2-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-(2-methoxyphenyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B4291016.png)
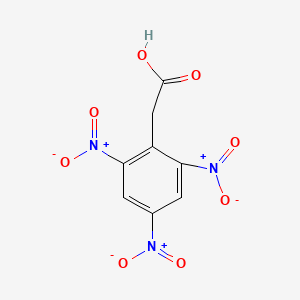

![2,5-dichloro-N-{[(2-chlorobenzyl)amino][(4,6-dimethylpyrimidin-2-yl)imino]methyl}-4,6-dimethylpyridine-3-sulfonamide](/img/structure/B4291028.png)
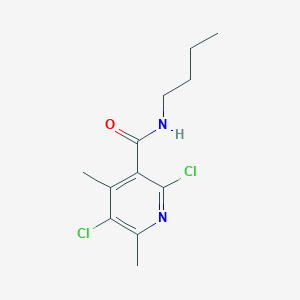
![N-[(butylamino)carbonyl]-2-chloro-4,6-dimethylpyridine-3-sulfonamide](/img/structure/B4291041.png)
